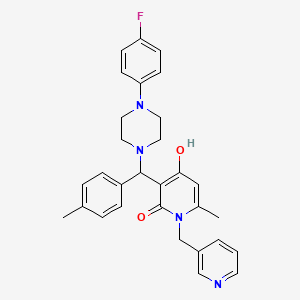

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Description

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 4-hydroxy-6-methylpyridin-2(1H)-one core. This core structure is widely recognized for its pharmacological versatility, including roles in HIV reverse transcriptase inhibition, phytotoxicity, and antitumor activity . The compound features three distinct substituents:

A (4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl group at position 3, which introduces a fluorinated aryl-piperazine moiety linked to a p-tolylmethyl fragment.

The inherent 4-hydroxy-6-methyl groups on the pyridinone ring, which are critical for hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-5-7-24(8-6-21)29(34-16-14-33(15-17-34)26-11-9-25(31)10-12-26)28-27(36)18-22(2)35(30(28)37)20-23-4-3-13-32-19-23/h3-13,18-19,29,36H,14-17,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCQBEOGAMMUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one , also known by its CAS number 897735-38-5 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 498.602 g/mol . The structure features multiple pharmacophores, including a piperazine ring and a pyridine moiety, which are often associated with various biological activities.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential modulation of various receptors:

- Dopamine Receptors : The presence of the piperazine moiety suggests potential activity as a dopamine receptor antagonist, which could be beneficial in treating disorders such as schizophrenia.

- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, indicating possible antidepressant or anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, similar structures have shown IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also possess similar properties .

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that compounds with structural similarities to our target compound could significantly reduce neuronal cell death induced by oxidative stress. This suggests a potential application in neurodegenerative diseases such as Alzheimer's .

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of piperazine derivatives. The results showed that these compounds could enhance serotonergic transmission, leading to improved mood-related behaviors in animal models. This aligns with the hypothesized mechanism for our compound, suggesting it may also exhibit antidepressant properties .

Data Tables

Comparison with Similar Compounds

eIF4A3-Selective Inhibitors

Compounds such as 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives (e.g., 1o and 1q ) exhibit potent eukaryotic initiation factor 4A3 (eIF4A3) inhibition. These derivatives feature a piperazine-carbonyl linkage at position 5 and demonstrate improved solubility and metabolic stability compared to earlier analogues. In vivo studies revealed antitumor efficacy with T/C values of 29–54% in murine models .

Comparison with Target Compound:

- The target compound’s 4-fluorophenylpiperazine group may enhance target affinity due to fluorine’s electronegativity, but its lack of a carbonyl linker could reduce helicase inhibition specificity.

- The pyridin-3-ylmethyl substituent may improve CNS penetration compared to the phenyl groups in 1o/1q , though this remains unverified .

Serotonin Reuptake Inhibitors (SSRIs)

Derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one show potent serotonin (5-HT) reuptake inhibition (SSRI activity), with in vitro IC₅₀ values comparable to fluoxetine. The piperazine-phenyl linkage at position 1 is critical for binding to the serotonin transporter .

Comparison with Target Compound:

- The target compound’s p-tolylmethyl group may sterically hinder SSRI activity compared to the simpler phenyl-piperazine in derivatives.

Analogues with Trifluoromethyl and Polyfluoroalkyl Groups

Compounds such as 4-trifluoromethylpyridin-2(1H)-ones (e.g., 4p , 4q ) synthesized via Method C/D exhibit analgesic activity in rodent models. These derivatives feature heptafluoropropyl or furan substituents at position 6 and show low acute toxicity (LD₅₀ > 500 mg/kg) .

Comparison with Target Compound:

Phytotoxic Derivatives

Condensation products of 4-hydroxy-6-methylpyridin-2(1H)-one with aliphatic aldehydes (e.g., 4g’, 4h’) demonstrate selective phytotoxicity against dicotyledonous species (e.g., Ipomoea grandifolia) at 6.7 × 10⁻⁸ mol/g .

Comparison with Target Compound:

- The target compound’s aryl-piperazine and pyridin-3-ylmethyl groups likely redirect activity away from phytotoxicity toward mammalian targets, though untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.